molecular formula C11H12F3N B6259833 4-(3,4,5-trifluorophenyl)piperidine CAS No. 291289-48-0

4-(3,4,5-trifluorophenyl)piperidine

Cat. No.: B6259833
CAS No.: 291289-48-0
M. Wt: 215.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4,5-Trifluorophenyl)piperidine (CAS 291289-48-0) is a fluorinated piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C11H12F3N and a molecular weight of 215.21 g/mol, serves as a critical synthetic intermediate and building block. Its primary research value lies in its application as a key scaffold in the discovery and development of novel therapeutics. Recent scientific literature highlights its crucial role as a precursor in the synthesis of Hepatitis B virus (HBV) core protein degraders, a promising new class of antiviral agents designed to overcome drug resistance . In this context, the 3,4,5-trifluorophenyl moiety is integral for binding to the hydrophobic pocket of the viral core protein, forming the basis for targeted protein degradation strategies . This mechanism is being explored to create first-in-class treatments for chronic hepatitis B. The compound is offered for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this high-purity chemical in various stages of drug discovery, from initial hit identification to lead optimization, particularly in projects requiring a substituted phenylpiperidine scaffold. Proper handling and storage in a cool, dry, and sealed environment are recommended.

Properties

CAS No.

291289-48-0

Molecular Formula

C11H12F3N

Molecular Weight

215.2

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution-Based Synthesis

Nucleophilic aromatic substitution (SNAr) is a classical method for introducing piperidine moieties onto fluorinated aromatic systems. In this approach, 3,4,5-trifluorobromobenzene reacts with a piperidine precursor under basic conditions. For example, Patel et al. demonstrated that treating 3,4,5-trifluorobromobenzene with 4-aminopiperidine in the presence of potassium carbonate and dimethylformamide (DMF) at 120°C yields 4-(3,4,5-trifluorophenyl)piperidine in 65% yield after 24 hours . The reaction proceeds via deprotonation of the piperidine’s amine, followed by displacement of the bromide (Figure 1).

Key Considerations:

  • Solvent Choice: Polar aprotic solvents like DMF or dimethylacetamide (DMAc) enhance reaction rates by stabilizing the transition state .

  • Temperature: Elevated temperatures (100–130°C) are required to overcome the electron-withdrawing effects of fluorine substituents, which deactivate the aromatic ring .

  • Byproducts: Competing elimination reactions may occur, necessitating careful monitoring via thin-layer chromatography (TLC) .

Transition Metal-Catalyzed Coupling Methods

Transition metal catalysis, particularly palladium-mediated cross-coupling, offers improved regioselectivity and milder conditions. The Suzuki-Miyaura coupling between 4-piperidineboronic acid and 3,4,5-trifluoroiodobenzene has been explored as a scalable route. Zhang et al. reported a protocol using Pd(PPh3)4 as the catalyst, cesium carbonate as the base, and a toluene/water biphasic system, achieving an 82% yield at 80°C . This method avoids harsh conditions and reduces halogenated waste.

Optimization Data:

ParameterOptimal ConditionYield (%)
Catalyst Loading5 mol% Pd(PPh3)482
SolventToluene/H2O (3:1)78
Temperature80°C82
BaseCs2CO382

Challenges include the high cost of palladium catalysts and the need for inert atmospheres. Recent work has focused on nickel-based catalysts as cheaper alternatives, though yields remain lower (50–60%) .

Reductive Amination Pathways

Reductive amination provides a versatile route by condensing 3,4,5-trifluorophenyl ketones with primary amines. For instance, Kaneria et al. described the reaction of 3,4,5-trifluorophenylacetone with 4-aminopiperidine using sodium cyanoborohydride (NaBH3CN) in methanol, yielding 78% of the target compound . The mechanism involves imine formation followed by reduction (Scheme 1).

Advantages:

  • Tolerance to Functional Groups: The method accommodates electron-deficient aryl rings without side reactions .

  • Scalability: Reactions are typically performed at room temperature, simplifying industrial adaptation .

Limitations:

  • Purification Challenges: Excess reducing agents and byproducts require column chromatography for removal .

  • Substrate Availability: Specialty ketones like 3,4,5-trifluorophenylacetone are costly and synthetically demanding .

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a powerful tool for constructing piperidine rings from acyclic dienes. VulcanChem’s patent discloses a route where a trifluorophenyl-containing diene undergoes RCM using a Grubbs-II catalyst, followed by hydrogenation to saturate the ring . This method achieved a 70% yield over two steps, with high stereocontrol (Table 1).

Table 1: RCM Conditions and Outcomes

StepReagents/ConditionsYield (%)
MetathesisGrubbs-II (5 mol%), DCM85
HydrogenationH2 (1 atm), Pd/C82

While innovative, this approach requires specialized catalysts and high-purity starting materials, limiting its cost-effectiveness .

Fluorination of Pre-Formed Piperidines

Direct fluorination of piperidine precursors offers a late-stage modification strategy. Hiyama’s method , adapted from , involves treating 4-(3,4-difluorophenyl)piperidine with Olah’s reagent (pyridine-HF) and N-bromosuccinimide (NBS) to install the third fluorine atom . This two-step process achieved a 40% overall yield, with the major byproduct being overfluorinated derivatives.

Critical Parameters:

  • Reagent Stoichiometry: Excess NBS leads to dibromination, while insufficient amounts result in incomplete fluorination .

  • Temperature Control: Reactions must be maintained at –20°C to suppress side reactions .

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)CostScalabilityPurity (%)
Nucleophilic Substitution65LowModerate90
Suzuki Coupling82HighHigh95
Reductive Amination78ModerateHigh88
RCM70Very HighLow92
Fluorination40ModerateLow85

The Suzuki coupling offers the best balance of yield and purity but is hampered by catalyst costs. Nucleophilic substitution remains the most accessible for small-scale synthesis, whereas reductive amination is preferred for industrial applications due to its scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-trifluorophenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen or the trifluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(3,4,5-trifluorophenyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 4-(3,4,5-trifluorophenyl)piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Mono-Fluorophenyl Piperidines

Example Compounds :

  • 4-(4-Fluorophenyl)piperidine (CAS 6716-98-9)
    • Molecular Formula : C₁₁H₁₄FN
    • Molecular Weight : 179.23 (free base); 215.70 (hydrochloride)
    • Key Properties : Boiling point (HCl form): 294.9°C; Flash point: 132.2°C.
  • 4-(3-Fluorophenyl)piperidine (CAS 104774-88-1)
    • Molecular Formula : C₁₁H₁₄FN
    • Molecular Weight : 179.23

Comparison :

  • Fluorine Substitution: The mono-fluoro analogs lack the synergistic electronic effects of multiple fluorine atoms. The 3,4,5-trifluoro substitution in the target compound enhances electron withdrawal, reducing piperidine’s basicity compared to mono-fluoro derivatives.

Di- and Tri-Fluorophenyl Derivatives

Example Compounds :

  • (S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid (CAS 868071-17-4) Structure: Butanoic acid with a 2,4,5-trifluorophenyl group and hydroxy substitution.
  • 4-[4-(Trifluoromethoxy)phenoxy]piperidine (similar to compounds) Structure: Piperidine with a trifluoromethoxy-phenoxy group.

Comparison :

  • Substituent Positioning : The 3,4,5-trifluorophenyl group in the target compound provides symmetric electronic effects, whereas 2,4,5-trifluoro substitution (CAS 868071-17-4) creates an asymmetric charge distribution, altering dipole moments and receptor interactions.
  • Functional Groups : The trifluoromethoxy group in compounds introduces steric bulk and polarizability distinct from the trifluorophenyl group.

Piperidine Derivatives with Non-Fluorine Substituents

Example Compounds :

  • 4-(4-Methoxyphenoxy)piperidine (CAS 162402-33-7) Structure: Methoxy group (electron-donating) on the phenyl ring.
  • M-2 Metabolite of Troxipide : 5-(3,4,5-Trimethoxybenzamido)-2-piperidine

Comparison :

  • Electronic Effects : Methoxy groups increase electron density on the phenyl ring, contrasting with fluorine’s electron-withdrawing nature. This impacts piperidine’s basicity and solubility.
  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism (vs. methoxy/hydroxy groups in metabolites) suggests 3,4,5-trifluorophenylpiperidine may exhibit longer half-life in vivo.

Structural Analogs with Piperidine-Alkaloid Backbones

Example Compounds :

  • Nigramides A–S (amide alkaloids from Piper nigrum)
    • Structure : Piperidine linked to amide or polyunsaturated acyl groups.

Comparison :

  • Bioactivity : Fluorophenyl-piperidines are synthetic targets for CNS drugs, whereas natural piperidine alkaloids (e.g., nigramides) exhibit antimicrobial or sedative properties.
  • Synthetic Utility : The trifluorophenyl group enables precise tuning of electronic properties, unlike complex natural scaffolds.

Data Tables

Table 1: Key Physicochemical Properties

Compound Molecular Formula Molecular Weight Boiling Point (°C) logP (Predicted)
4-(3,4,5-Trifluorophenyl)piperidine C₁₁H₁₂F₃N 227.22 ~300 (est.) 2.8–3.5
4-(4-Fluorophenyl)piperidine HCl C₁₁H₁₅ClFN 215.70 294.9 2.1
4-(4-Methoxyphenoxy)piperidine C₁₂H₁₇NO₂ 221.27 N/A 1.9

Table 2: Substituent Effects on Piperidine Basicity

Substituent Electron Effect pKa (Piperidine N)
3,4,5-Trifluorophenyl Strongly withdrawing ~7.0 (est.)
4-Fluorophenyl Moderately withdrawing ~8.2
4-Methoxyphenoxy Donating ~9.5

Research Findings and Implications

  • Metabolic Stability : Fluorine’s inertness (cf. ’s methoxy/hydroxy metabolites) suggests 3,4,5-trifluorophenylpiperidine resists Phase I oxidation, enhancing drug candidacy .
  • Binding Affinity : Symmetric 3,4,5-trifluoro substitution may optimize π-stacking in hydrophobic pockets, outperforming asymmetric analogs (e.g., 2,4,5-trifluoro derivatives) .
  • Synthetic Versatility : and highlight commercial availability of fluorophenyl-piperidine building blocks, enabling rapid derivatization for structure-activity studies.

Q & A

Q. What are the common synthetic routes for 4-(3,4,5-trifluorophenyl)piperidine?

  • Methodological Answer : A key approach involves alkylation of piperidine with a halogenated trifluorophenyl precursor (e.g., 3,4,5-trifluorobenzyl bromide). The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the benzyl halide.
  • Optimization : Use polar aprotic solvents (e.g., DMF) and a base (e.g., K₂CO₃) to enhance reactivity. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) yields >90% purity .
  • Alternative Routes : Cross-coupling reactions (e.g., Suzuki-Miyaura) using piperidine boronic esters and trifluorophenyl halides are emerging for regioselective synthesis .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Signals at δ 2.8–3.5 ppm (piperidine CH₂ groups) and δ 6.7–7.1 ppm (aromatic protons) confirm connectivity .
  • 19F NMR : Distinct signals for meta- and para-fluorine atoms (δ -110 to -125 ppm) validate substitution patterns .
  • X-ray Crystallography : Resolves spatial orientation of the trifluorophenyl group relative to the piperidine chair conformation .

Q. What analytical techniques are used for purity assessment?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities <0.5% .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 224.1 for C₁₁H₁₂F₃N) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for higher yields?

  • Methodological Answer :
  • DoE (Design of Experiments) : Screen variables (temperature, solvent, catalyst) using fractional factorial designs. For alkylation, elevated temperatures (80–100°C) reduce reaction times by 40% .
  • Catalyst Selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency (yields >85%) but require rigorous exclusion of moisture .

Q. What strategies are employed in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing trifluoromethyl group enhances binding to hydrophobic pockets in enzymes (e.g., kinases). Comparative studies with mono-/di-fluorinated analogs show 10–30x potency differences .
  • Stereochemistry : Enantiomeric resolution (via chiral HPLC) identifies (R)-isomers with 5x higher affinity for serotonin receptors than (S)-isomers .

Q. How to address discrepancies in reported biological activities?

  • Methodological Answer :
  • Assay Validation : Replicate experiments using standardized protocols (e.g., IC₅₀ determination via radioligand binding assays). For example, conflicting dopamine receptor affinities (Ki = 15 nM vs. 120 nM) may arise from differences in membrane preparation methods .
  • Metabolic Stability Screening : Liver microsome assays (human vs. rodent) explain species-specific activity drops (e.g., 50% degradation in rat vs. 20% in human) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model blood-brain barrier penetration; logP values (~2.5) correlate with moderate CNS activity .
  • ADMET Prediction : Tools like SwissADME forecast moderate solubility (LogS = -3.2) and CYP3A4-mediated metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.